Oxidative MOM Deprotection Efficiency: 2-BrC6H4CH2OMOM Achieves 90% Isolated Yield Comparable to Unsubstituted Benzyl MOM Ether Under Identical Conditions
In a direct head-to-head comparison under NaHSO4·H2O/HIO3 oxidative deprotection conditions, 2-BrC6H4CH2OMOM (the target compound) was converted to 2-bromobenzaldehyde (2-BrC6H4CHO) with 90% isolated yield in 1.7 hours . This performance closely matches the unsubstituted benzyl MOM ether (PhCH2OMOM → PhCHO, 92% yield, 1.7 h) and the 2-methyl analog (90% yield, 1.5 h), while outperforming the 4-nitro-substituted substrate (87% yield, 3.25 h) and the cinnamyl derivative (85% yield, 1.1 h) in combined yield–time efficiency . The ortho-bromo substituent does not significantly retard deprotection kinetics relative to the unsubstituted parent, confirming that the MOM acetal reactivity is largely preserved despite the steric and electronic influence of the ortho-bromine atom.
| Evidence Dimension | Oxidative deprotection isolated yield and reaction time |
|---|---|
| Target Compound Data | 90% yield, 1.7 h (2-BrC6H4CH2OMOM → 2-BrC6H4CHO) |
| Comparator Or Baseline | PhCH2OMOM → PhCHO: 92%, 1.7 h; 2-ClC6H4CH2OMOM → 2-ClC6H4CHO: 95%, 2.5 h; 4-NO2C6H4CH2OMOM → 4-NO2C6H4CHO: 87%, 3.25 h; 2-MeC6H4CH2OMOM → 2-MeC6H4CHO: 90%, 1.5 h |
| Quantified Difference | Target yield 90% is within 2% of the best unsubstituted comparator (92%); reaction time parity (1.7 h); outperforms 4-NO2 analog by +3% yield and 1.55 h faster |
| Conditions | NaHSO4·H2O (0.2 mmol), HIO3 (0.2 mmol), MOM ether (1 mmol), CH3CN (3 mL), reflux; products characterized by physical constants, IR, and NMR |
Why This Matters
Quantitative evidence confirms that the ortho-bromo substituent does not compromise the MOM deprotection efficiency, allowing researchers to depend on predictable and high-yielding deprotection when this compound is used as a protected benzyl alcohol surrogate in multi-step synthesis.
